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Colony-Stimulating Factor 1 (CSF1) is a critical cytokine that regulates the survival,
proliferation, differentiation, and function of mononuclear phagocytes, including monocytes,
macrophages, and osteoclasts. The interaction of CSF1 with its receptor, CSF1R (encoded by
the c-fms proto-oncogene), is fundamental to tissue homeostasis, immune response, and
development. Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various
diseases, including inflammatory disorders, cancer, and skeletal diseases. This document
provides a detailed overview of established animal models used to investigate the in vivo
functions of CSF1, complete with experimental protocols and quantitative data summaries.

Genetically Engineered Mouse Models (GEMMSs)

Genetically engineered mice are powerful tools for dissecting the precise roles of CSF1 and
CSF1R. These models can be broadly categorized into constitutive knockouts, conditional
knockouts, and reporter strains.

Constitutive Knockout Models

These models feature a permanent, systemic inactivation of the Csfl or Csflr gene. They are
instrumental in revealing the fundamental roles of CSF1 signaling in development and
homeostasis.
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e Csfl Knockout (Csflop/op) Mouse: This is a naturally occurring inactivating mutation in the
Csfl gene. These mice are osteopetrotic (hence "op/op") due to a severe deficiency in
osteoclasts, which are responsible for bone resorption.[1][2] The op/op mouse model has
been crucial for demonstrating the essential role of CSF1 in the development and
maintenance of most tissue-resident macrophage populations.[2][3]

o Csflr Knockout (Csflr-/-) Mouse: Targeted disruption of the CSF1R gene results in a
phenotype that is very similar to, and in some aspects more severe than, the Csflop/op
mouse.[1] This includes severe osteopetrosis, a profound deficiency in mononuclear
phagocytes, and reproductive defects.[1][4] The similarity in phenotypes between the ligand
and receptor knockouts confirms that the major in vivo effects of CSF1 are mediated through
CSF1R.[1]

Table 1: Phenotypic Comparison of Constitutive CSF1 and CSF1R Knockout Mice
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Feature

Wild-Type (+/+)

Csfloplop

Csfir-I-

Bone Phenotype

Normal bone

remodeling

Severe osteopetrosis,
lack of bone marrow
cavity, failure of tooth
eruption[1][2]

Severe osteopetrosis,

similar to Csflop/op[1]
[4]

Severely reduced

F4/80+ macrophages

Significant reduction

in tissue

Macrophage Normal tissue ) ) )
) N in multiple tissues macrophages, often
Populations macrophage densities ) )
(e.g., liver, kidney, more severe than
skin)[1] op/op[1]
Normal circulating Reduced monocyte Reduced monocyte
Monocytes
levels counts counts
] ) ] Reduced fertility in Reduced fertility in
Reproductive Fitness Fertile

both sexes

both sexes[4][5]

Growth & Survival

Normal growth

Reduced postnatal
growth, shorter
lifespan

Reduced postnatal
growth, shorter

lifespan[5]

Circulating CSF1

Levels

Normal

Normal to slightly
elevated

~20-fold elevated due
to lack of receptor-

mediated clearance[1]

Conditional Knockout Models

To overcome the developmental defects and lethality associated with constitutive knockouts,
conditional models allow for spatial and temporal control of gene deletion.

o Csflrflox/flox Mice: These mice have loxP sites flanking a critical exon (e.g., Exon 5) of the
Csflr gene.[4][5] By crossing these mice with a strain expressing Cre recombinase under
the control of a tissue-specific or inducible promoter (e.g., Cx3crl-CreERT2 for microglia and
monocytes, Villin-Cre for intestinal epithelial cells), researchers can delete CSF1R in specific
cell populations or at specific times.[5][6] This approach has been invaluable for studying the
role of CSF1R in adult tissue macrophages, microglia in neurodegenerative diseases like
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Alzheimer's, and in specific cancer contexts, avoiding the severe developmental phenotypes
of the full knockout.[6][7]

Reporter and Fate-Mapping Models

Reporter mice express a fluorescent protein (like EGFP or mApple) under the control of the
Csflr promoter, allowing for the visualization and tracking of CSF1R-expressing cells in vivo.

o Csflr-EGFP (MacGreen) Mice: In these mice, the Csflr promoter drives the expression of
Enhanced Green Fluorescent Protein.[8] This allows for the identification and isolation of
macrophages and their precursors from various tissues.[8] It's important to note that in this
model, EGFP is also expressed in granulocytes, which express Csflr mRNA but not the
surface protein.[8]

e Csflr-mApple Mice: This model uses the red fluorescent protein mApple, providing an
alternative to EGFP for multi-color imaging experiments and compatibility with other GFP-
based reporter lines.[9] These mice have been used to dissect the differentiation and CSF1
responsiveness of mononuclear phagocyte populations in situ.[9]

Pharmacological Models

The administration of inhibitors targeting the CSF1/CSF1R axis provides a powerful, transient,
and clinically relevant method for studying CSF1 function. This approach is particularly useful in
drug development.

o Small Molecule CSF1R Kinase Inhibitors: Orally bioavailable small molecules that inhibit the
tyrosine kinase activity of CSF1R are widely used. Examples include Pexidartinib
(PLX3397), PLX5622, and others.[10][11][12] These inhibitors can effectively deplete
CSF1R-dependent macrophages in various tissues, including the brain (microglia), and are
used extensively in preclinical models of cancer, neuroinflammation, and inflammatory
diseases.[11][13]

o Neutralizing Antibodies: Monoclonal antibodies that block either CSF1 (e.g., clone 5A1) or
the CSF1R (e.g., AFS98) can also be used to inhibit signaling.[10][14] Antibody-based
inhibition can offer greater specificity compared to some kinase inhibitors that may have off-
target effects.[11]
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Table 2: Efficacy of Pharmacological CSF1R Inhibition on Macrophage Depletion in Mice
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Inhibitor

ModellTissue

Dose &

Administration

Efficacy
(Macrophage
Depletion)

Reference

PLX5622

Lean Mice
(Multiple

Tissues)

Administered in

chow

Microglia:
~95%Colon
Macrophages:
~92%Adipose
Tissue

Macrophages:

~58%Peritoneal

Macrophages:
~90%

[11]

Anti-CSF1R Ab
(AFS98)

Lean Mice
(Multiple

Tissues)

Weekly IP

injection

Colon
Macrophages:
~54%Adipose
Tissue
Macrophages:
~62%Lung

Macrophages:

~29%Peritoneal

Macrophages:
~68%

[11]

Pexidartinib
(PLX3397)

Pancreatic

Cancer Model

IP injection

Significant
reduction in
Tumor-
Associated
Macrophages
(TAMS)

[10][12]

Anti-CSF1R Ab

MacGreen

Reporter Mice

400 g, IP,
3x/week for 3

weeks

Depletion of

resident

macrophages in

brain, retina,

lung, ovary, and

uterus

[14]
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Humanized Mouse Models

To test human-specific therapeutics, humanized mouse models are essential. These mice are
engineered to express human CSF1 and/or CSF1R, allowing for the in vivo evaluation of drugs
that target the human proteins.[15][16][17] These models are particularly valuable in immuno-
oncology for testing human-specific anti-CSF1R antibodies in the context of a murine tumor
microenvironment.[17][18][19]

Experimental Protocols
Protocol 1: Generation of a Tissue-Specific CSF1R
Knockout Mouse (Microglia-Specific Example)

This protocol describes the generation of a tamoxifen-inducible knockout of CSF1R specifically
in microglia.

Materials:

o Csflrflox/flox mice (e.g., C57BL/6J-Csflrtm1Jwp/J)[6]

e Cx3crl-CreERT2 mice (e.g., B6.129P2(Cg)-Cx3crltm2.1(cre/ERT2)Jung/J)[6]
e Tamoxifen

e Cornoll

Procedure:

o Breeding: Cross homozygous Csflrflox/flox mice with Cx3cr1-CreERT2 mice to generate
Csflrflox/+; Cx3crl1-CreERT2 offspring. Intercross these offspring to generate experimental
(Csflrflox/flox; Cx3crl-CreERTZ2) and control (Csflrflox/flox) littermates.

o Tamoxifen Preparation: Dissolve tamoxifen in corn oil to a final concentration of 20 mg/mL.
This may require warming and vortexing.

o Tamoxifen Administration: At the desired age (e.g., 10-12 weeks), administer tamoxifen to
the mice via intraperitoneal (IP) injection or oral gavage. A common regimen is 75-100 mg/kg
body weight daily for 5 consecutive days.[6]
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e Recombination and Washout: Following the last tamoxifen dose, allow at least 2-4 weeks for
Cre-mediated recombination to become effective and for the tamoxifen to be cleared from
the system before starting experiments.

 Verification: Confirm successful knockout of CSF1R in the target cell population (e.g.,
microglia isolated from the brain) via gPCR for Csflr mRNA, Western blot for CSF1R
protein, or flow cytometry for surface CSF1R (CD115).

Protocol 2: In Vivo Administration of a CSF1R Inhibitor

This protocol outlines the administration of a small molecule CSF1R inhibitor to deplete
macrophages.

Materials:

CSF1R inhibitor (e.g., Pexidartinib/PLX3397, PLX5622)

Vehicle for formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)

Experimental mice (e.g., C57BL/6)

Oral gavage needles
Procedure:

« Inhibitor Formulation: Prepare the inhibitor formulation according to the manufacturer's
instructions or literature precedent. For Pexidartinib, a formulation for oral gavage can be
made in a vehicle of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80.

» Dosing: Administer the inhibitor daily via oral gavage at a dose known to be effective (e.g.,
25-50 mg/kg). Alternatively, for inhibitors like PLX5622, the compound can be formulated
directly into the mouse chow for ad libitum feeding.[11]

o Treatment Duration: Continue treatment for the duration required to achieve the desired
effect. Macrophage depletion can be observed within days to weeks, depending on the
tissue and the inhibitor used.[11]
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» Monitoring: Monitor mice for any adverse effects, such as weight loss or changes in
behavior.

e Analysis: At the end of the experiment, harvest tissues of interest. Analyze macrophage
populations using flow cytometry (e.qg., staining for F4/80, CD11b, CD68) or
immunohistochemistry to confirm depletion.

Protocol 3: Isolation and Culture of Bone Marrow-
Derived Macrophages (BMDMSs)

This protocol describes the standard method for generating macrophages from mouse bone
marrow precursors using recombinant CSF1.[20][21]

Materials:

Mouse (e.g., C57BL/6, 6-12 weeks old)
e 70% Ethanol

o Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2
mM L-glutamine)

e Recombinant mouse CSF1 (M-CSF)
 Sterile dissection tools, syringes, and needles (25G)

¢ 100 mm non-tissue culture treated petri dishes

Cell scraper
Procedure:

» Bone Marrow Harvest: Euthanize the mouse and sterilize the hind legs with 70% ethanol.
Dissect the femur and tibia, removing all muscle and connective tissue.

» Cell Isolation: Cut the ends of the bones and flush the marrow into a sterile tube using a 25G
needle and syringe filled with complete RPMI medium. Create a single-cell suspension by
gently pipetting up and down.[21]
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» Red Blood Cell Lysis (Optional but Recommended): Resuspend the cell pellet in ACK lysis
buffer for 1-2 minutes to lyse red blood cells. Quench the reaction with excess medium and
centrifuge.

e Plating and Differentiation: Resuspend the bone marrow cells in complete RPMI medium
containing 20-50 ng/mL of recombinant mouse CSF1.[22][23] Plate the cells onto 100 mm
non-tissue culture treated petri dishes. Typically, the marrow from one mouse is plated
across 4-5 dishes.

e Incubation: Culture the cells at 37°C in 5% CO2.
e Feeding: On day 3 or 4, add fresh, pre-warmed complete RPMI with CSF1 to the plates.[21]

e Harvesting: By day 7, the cells will have differentiated into a confluent monolayer of adherent
macrophages. Harvest the BMDMs by washing with PBS, adding ice-cold PBS/EDTA,
incubating on ice for 10 minutes, and then gently scraping. The cells are now ready for
downstream experiments.[22]

Visualizations
CSF1R Signaling Pathway

The binding of CSF1 (or IL-34) to CSF1R induces receptor dimerization and trans-
autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates
docking sites for various signaling adaptors, activating downstream cascades like PI3K/AKT,
MAPK/ERK, and SRC family kinases, which collectively regulate macrophage survival,
proliferation, differentiation, and motility.[7][24][25][26]
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Caption: Simplified CSF1R signaling cascade.

Experimental Workflow: Conditional Gene Knockout

This diagram illustrates the process of creating and utilizing a tamoxifen-inducible, tissue-
specific conditional knockout mouse model to study gene function.
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Caption: Workflow for generating an inducible conditional knockout.

Logical Relationships of CSF1-Dependent Cells
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This diagram shows the central role of CSF1 in the development and maintenance of various

mononuclear phagocyte system (MPS) cells from a common progenitor.
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Caption: CSF1 is critical for MPS cell development and maintenance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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